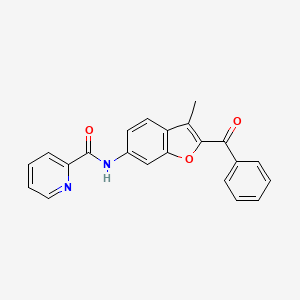

N-(2-benzoyl-3-methylbenzofuran-6-yl)picolinamide

Description

N-(2-Benzoyl-3-methylbenzofuran-6-yl)picolinamide is a synthetic small molecule characterized by a benzofuran core substituted with a benzoyl group at position 2, a methyl group at position 3, and a picolinamide moiety at position 4. The picolinamide group enhances binding affinity to metal ions and biological targets, while the benzoyl and methyl substituents may influence solubility, metabolic stability, and target specificity.

Properties

Molecular Formula |

C22H16N2O3 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)pyridine-2-carboxamide |

InChI |

InChI=1S/C22H16N2O3/c1-14-17-11-10-16(24-22(26)18-9-5-6-12-23-18)13-19(17)27-21(14)20(25)15-7-3-2-4-8-15/h2-13H,1H3,(H,24,26) |

InChI Key |

VPHFYZNFPHPFKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=N3)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)pyridine-2-carboxamide typically involves multi-step organic reactionsKey reagents often used in these reactions include zinc chloride (ZnCl2) and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Common in organic synthesis, this reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)pyridine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects .

Comparison with Similar Compounds

Key Observations :

- In contrast, This compound introduces a benzofuran core and benzoyl group, which may confer distinct physicochemical properties. The benzofuran ring could enhance π-π stacking interactions with protein targets, while the benzoyl group may improve lipophilicity and membrane permeability compared to simpler tolyl derivatives.

Functional Analogues: Benzofuran-Based Compounds

Benzofuran derivatives are widely studied for their diverse bioactivities. For example:

- 2-Phenylbenzofuran analogues exhibit potent antioxidant and anticancer properties due to radical-scavenging capabilities.

- 3-Carboxybenzofuran derivatives show COX-2 inhibitory activity, highlighting the scaffold’s versatility in anti-inflammatory drug design.

Differentiation of this compound :

- This feature is absent in most benzofuran-based drugs, suggesting a unique mechanism of action.

Biological Activity

N-(2-benzoyl-3-methylbenzofuran-6-yl)picolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 2-benzoyl-3-methylbenzofuran with picolinamide. The compound's structure is characterized using various spectroscopic techniques, including NMR and mass spectrometry, confirming the presence of the benzofuran and picolinamide moieties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including K562 cells. The mechanism of action appears to involve:

- Caspase Activation : Treatment with this compound results in significant activation of caspases 3 and 7, indicating the induction of apoptotic pathways .

- DNA Interaction : The compound has demonstrated the ability to intercalate with DNA, inhibiting its digestion by restriction enzymes like BamH1. This suggests a mechanism where the compound binds to genomic DNA, potentially disrupting replication and transcription processes .

Cytotoxicity Studies

In vitro cytotoxicity assays reveal that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values for various cancer cell lines have been documented, showing effective concentrations in the low micromolar range.

Case Studies

- Study on K562 Cells : In a controlled study, K562 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers. The highest concentration tested (10 µM) resulted in over 70% cell death compared to control groups .

- DNA Binding Affinity : A comparative analysis with known intercalators like daunorubicin revealed that this compound has a moderate binding affinity for DNA, which correlates with its cytotoxic effects observed in cancer cell lines .

Data Tables

| Biological Activity | IC50 (µM) | Cell Line |

|---|---|---|

| Apoptosis Induction | 10 | K562 |

| DNA Intercalation | Moderate | - |

| Mechanism | Effect |

|---|---|

| Caspase Activation | Increased |

| DNA Binding | Inhibition of digestion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.